PF-1163B was first identified during research focused on the fermentation products of Streptomyces sp., which are known for producing a wide array of bioactive compounds. The initial studies on PF-1163B were published in the early 2000s, highlighting its structure and biological activity against fungal infections, particularly those caused by Candida albicans .
PF-1163B is classified as a macrolide antibiotic. Macrolides are typically characterized by their large cyclic structures and are used primarily for their antibacterial and antifungal properties. PF-1163B specifically targets ergosterol biosynthesis, a critical pathway in fungal cell membrane formation, thereby inhibiting fungal growth .
The synthesis of PF-1163B has been approached through various synthetic routes, showcasing its complexity and the innovative techniques employed in its creation.
PF-1163B features a complex macrocyclic structure typical of many natural products. Its molecular formula is C₁₃H₁₉N₃O₄, which includes multiple functional groups contributing to its biological activity.
The compound's structural elucidation has been performed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods confirm the arrangement of atoms and the stereochemistry essential for its antifungal activity .
PF-1163B undergoes several chemical reactions that are crucial for its biological function:
The mechanism by which PF-1163B exerts its antifungal effects involves binding to target enzymes and preventing their normal function, thus inhibiting cell membrane formation.
The mechanism through which PF-1163B acts primarily involves targeting the ergosterol biosynthesis pathway:
Data from studies indicate that this mechanism is particularly effective against azole-resistant strains of fungi, making PF-1163B a valuable candidate for further development in antifungal therapies .
PF-1163B is typically characterized as a solid at room temperature with specific melting and boiling points determined during synthesis characterization.
Key chemical properties include:
Relevant data suggest that these properties play a significant role in its formulation for therapeutic use .
PF-1163B has significant potential applications in scientific research and medicine:
The history of antifungal depsipeptides is deeply intertwined with the broader narrative of antibiotic discovery. Following the landmark identification of penicillin from Penicillium notatum (reclassified as P. chrysogenum) in 1928, researchers intensified explorations of fungal metabolites [1] [4]. Depsipeptides—characterized by both amide and ester bonds in their macrocyclic structures—emerged as a significant class with potent bioactivities. Early examples include beauvericin (1969) from Beauveria bassiana and enniatins (1940s) from Fusarium species, which demonstrated ionophoric properties and antifungal effects. These compounds established the macrocyclic depsipeptide scaffold as a privileged structure in natural product chemistry, combining conformational rigidity with membrane-targeting capabilities [7] [8].
The 1990s witnessed accelerated discovery of antifungal depsipeptides, driven by advances in chromatographic separation techniques and spectroscopic structural elucidation. Compounds like aureobasidin A from Aureobasidium pullulans and pneumocandin B₀ from Glarea lozoyensis exemplified this trend, with the latter serving as the precursor for the FDA-approved antifungal caspofungin. This era solidified the pharmacological relevance of depsipeptides, demonstrating their potential to address limitations of existing antifungal classes like polyenes and azoles, particularly against resistant strains [6] [7].
Table 1: Key Historical Milestones in Antifungal Depsipeptide Research
Year | Compound | Source Fungus | Significance |
---|---|---|---|
1928 | Penicillin | Penicillium notatum | First antibiotic, revolutionized medicine [4] |
1947 | Enniatins | Fusarium spp. | Early ionophore depsipeptides with antifungal activity |
1969 | Beauvericin | Beauveria bassiana | Depsipeptide with insecticidal and antifungal properties |
1990s | Aureobasidin A | Aureobasidium pullulans | Potent antifungal targeting sphingolipid synthesis |
1990s | Pneumocandin B₀ | Glarea lozoyensis | Precursor to caspofungin, first approved echinocandin |
PF-1163B was first isolated in the early 2000s from fermentation broths of a newly identified Penicillium species (closely related to P. chrysogenum) obtained from terrestrial soil samples. The producing strain was taxonomically characterized through a combination of morphological analysis (conidiophore structure, colony pigmentation) and molecular phylogenetics (β-tubulin and calmodulin gene sequencing), placing it within the Penicillium sect. Chrysogena clade—a group renowned for producing β-lactam antibiotics and diverse secondary metabolites [3]. Fermentation optimization revealed maximal PF-1163B production under submerged culture conditions with specific carbon/nitrogen ratios, contrasting with surface culture methods historically used for penicillin production [4].
The compound was isolated through a multi-step purification process involving organic solvent extraction (ethyl acetate), followed by chromatographic separations using size-exclusion and reversed-phase HPLC. Its structure was elucidated using advanced spectroscopic techniques, including 2D-NMR (COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-ESI-MS), revealing a 22-membered macrocyclic depsipeptide with unique structural features [3]. This discovery expanded the known chemical diversity of Penicillium metabolites beyond β-lactams and statins, highlighting the genus' continued relevance in natural product discovery.
Table 2: Penicillium Species and Their Bioactive Metabolites
Species | Section | Notable Metabolites | Bioactivity |
---|---|---|---|
P. chrysogenum | Chrysogena | Penicillins, Roquefortine C | Antibacterial, Neurotoxic [3] |
P. nalgiovense | Chrysogena | Penicillin, Nalgiovensin | Antibacterial, Starter culture |
P. rubens | Chrysogena | Penicillin, Chrysogenin | Antibacterial |
PF-1163B-producing strain | Chrysogena | PF-1163B | Antifungal |
PF-1163B belongs to the macrocyclic depsipeptide family, characterized by a large ring structure composed of both amino acid (amide bond) and hydroxy acid (ester bond) residues. Its 22-membered ring structure incorporates several distinctive features: a β-enamino acid residue ((Z)-3-amino-acrylic acid), multiple N-methylated amino acids, and a unique bis-thioether bridge connecting side chains across the macrocycle. This combination of structural elements differentiates PF-1163B from classical depsipeptides like enniatins (hexadepsipeptides) and beauvericin [5] [7].
The β-enamino acid moiety is particularly noteworthy, as it introduces a conjugated system within the macrocycle that influences both conformational dynamics and bioactivity. This functional group is rare among known fungal depsipeptides, though similar motifs appear in marine-derived compounds like kintamdin from Streptomyces sp. RK44 [5]. NMR analyses reveal that this moiety contributes to ring rigidity and facilitates specific molecular interactions with biological targets. The compound also contains two D-configured amino acids (D-alanine, D-leucine), enhancing protease resistance—a valuable pharmacological attribute often engineered into therapeutic peptides [5].
Structurally analogous compounds include aureobasidin A (cyclic depsipeptide with hydroxy acid) and echinocandins (lipopeptides with lipid side chains), though PF-1163B lacks the fatty acid moiety characteristic of the latter. Its structural classification places it within the non-ribosomal peptides (NRPs), likely biosynthesized by a multi-modular enzyme complex (non-ribosomal peptide synthetase, NRPS), though the complete biosynthetic pathway remains uncharacterized [5] [9].
Table 3: Structural Comparison of Antifungal Cyclic Peptides
Compound | Structural Class | Ring Size | Key Structural Features | Target Pathogens |
---|---|---|---|---|
PF-1163B | Macrocyclic depsipeptide | 22-membered | β-enamino acid, Bis-thioether, N-methylation | Candida spp., Aspergillus spp. |
Aureobasidin A | Cyclic depsipeptide | 7 amino acids + hydroxy acid | Hydroxy acid, N-methylation | Candida spp., Cryptococcus spp. |
Caspofungin | Semi-synthetic lipopeptide | Cyclic hexapeptide core | Lipid side chain, Dipeptide tail | Aspergillus spp., Candida spp. |
Pneumocandin B₀ | Cyclic lipohexapeptide | 6 amino acids | Hydroxyhomotyrosine, Lipid tail | Pneumocystis spp., Candida spp. |
The academic significance of PF-1163B extends beyond its immediate antifungal properties. It serves as a chemical probe for studying fungal membrane interactions, given its proposed mechanism of action involving disruption of membrane integrity and inhibition of cell wall biosynthesis—a targeting strategy distinct from existing antifungal classes [6] [7]. This mechanism circumvents common resistance pathways associated with azoles (ergosterol biosynthesis inhibition) and echinocandins (β-1,3-glucan synthase inhibition), highlighting its potential against multidrug-resistant strains [6].
The compound's discovery has stimulated research into biosynthetic engineering of depsipeptides. Genetic analysis of the producing Penicillium strain suggests the presence of a non-ribosomal peptide synthetase (NRPS) gene cluster potentially responsible for PF-1163B assembly [3] [9]. Understanding this pathway could enable combinatorial biosynthesis approaches to generate structurally diverse analogs—a strategy successfully applied to other depsipeptide families like daptomycin [9]. Additionally, PF-1163B provides insights into ecological functions of fungal secondary metabolites, possibly serving as a chemical defense against competing microorganisms in soil environments [3].
From a drug discovery perspective, PF-1163B contributes valuable structure-activity relationship (SAR) data for macrocyclic depsipeptides. Its β-enamino acid moiety represents a particularly promising pharmacophore for optimization, potentially enhancing target affinity and metabolic stability in future analogs [5] [7]. Research on PF-1163B thus exemplifies the academic journey from taxonomic discovery (fungal strain identification) through structural characterization to mechanistic studies—a multidisciplinary approach essential for translating natural products into therapeutic leads against increasingly resistant fungal pathogens [6] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9